2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Overview
Description
2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two piperidine rings, one of which is substituted with an amino group and the other with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the piperidine rings: The piperidine rings can be synthesized through cyclization reactions involving appropriate precursors.
Substitution reactions: The amino and methyl groups are introduced through substitution reactions using suitable reagents.
Coupling reactions: The two piperidine rings are coupled together using a linking reagent to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch processing: Utilizing large-scale reactors to carry out the synthesis steps in a controlled environment.
Continuous flow synthesis: Employing continuous flow reactors to enhance efficiency and yield.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminopiperidin-1-yl)-1-(4-ethylpiperidin-1-yl)ethan-1-one: Similar structure with an ethyl group instead of a methyl group.
2-(4-Aminopiperidin-1-yl)-1-(4-phenylpiperidin-1-yl)ethan-1-one: Contains a phenyl group instead of a methyl group.
Uniqueness
2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and methyl groups on the piperidine rings provides distinct properties compared to its analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11-2-8-16(9-3-11)13(17)10-15-6-4-12(14)5-7-15/h11-12H,2-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZMTARPSIOJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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